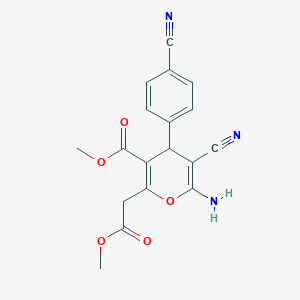
methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-cyanobenzaldehyde with malononitrile in the presence of a base to form 4-(4-cyanophenyl)-3-buten-2-one. This intermediate then undergoes a cyclization reaction with ethyl acetoacetate and ammonium acetate to form the pyran ring. The final step involves the esterification of the carboxyl group with methanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
In medicinal chemistry, methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate has been investigated for its potential as a pharmacophore in the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of novel polymers and advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-5-cyano-4-(4-methylphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Methyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Uniqueness
The uniqueness of methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are required.
Properties
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-24-14(22)7-13-16(18(23)25-2)15(12(9-20)17(21)26-13)11-5-3-10(8-19)4-6-11/h3-6,15H,7,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEKSCTWMCLAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
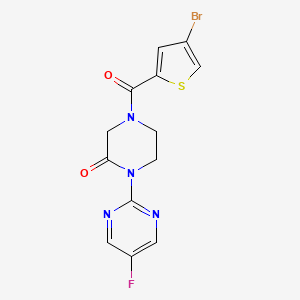
![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)
![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)
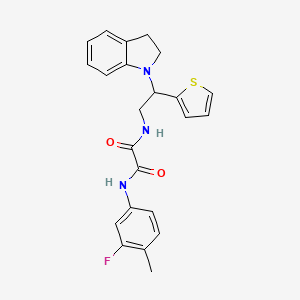
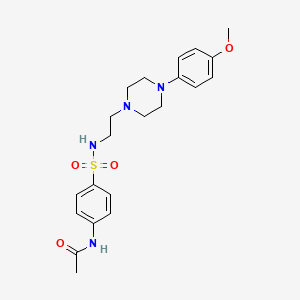
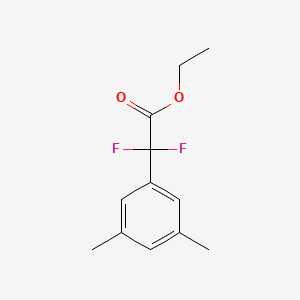
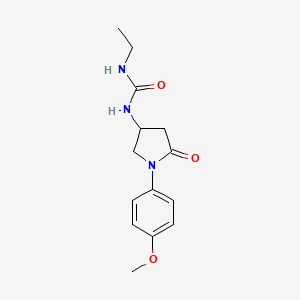
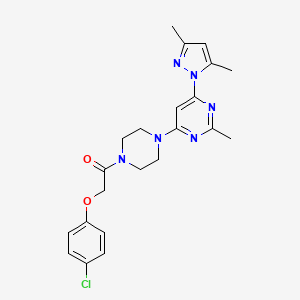
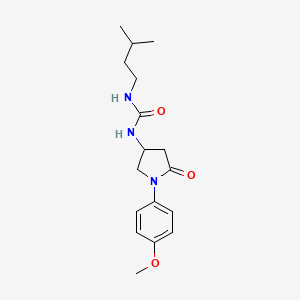
![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832461.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)
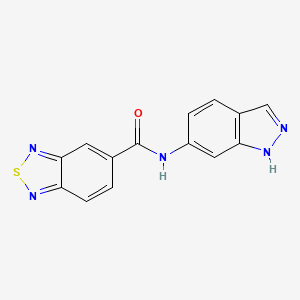
![N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2832465.png)
![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)
